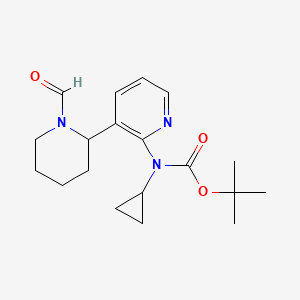

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a structurally complex molecule featuring a pyridine core substituted with a cyclopropyl group, a carbamate-protected tert-butyl moiety, and a 1-formylpiperidinyl side chain. The tert-butyl carbamate group enhances stability and modulates solubility, while the formylpiperidinyl substituent may contribute to interactions with biological targets, such as kinases or proteases, due to its hydrogen-bonding capability.

Properties

Molecular Formula |

C19H27N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

tert-butyl N-cyclopropyl-N-[3-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(14-9-10-14)17-15(7-6-11-20-17)16-8-4-5-12-21(16)13-23/h6-7,11,13-14,16H,4-5,8-10,12H2,1-3H3 |

InChI Key |

GTXRVONKWAAUCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCCN3C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the addition of the tert-butyl carbamate group under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and receptor binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Molecular Weights

Key Observations :

- The target compound’s unique 1-formylpiperidinyl group distinguishes it from simpler halogen- or hydroxymethyl-substituted analogs.

- The cyclopropyl group in the target compound is positioned on the pyridine ring, unlike tert-Butyl (1-(pyridin-2-yl)cyclopropyl)carbamate, where the cyclopropane is directly attached to the carbamate nitrogen. This difference may influence conformational rigidity and steric effects .

- Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, which may affect membrane permeability compared to the target compound’s polar formylpiperidinyl group .

Commercial Availability and Pricing

Table 2: Pricing and Availability of Selected Analogs

Key Observations :

- Halogenated derivatives are generally lower in cost compared to fluorinated or hydroxymethyl-substituted analogs, possibly due to simpler synthesis .

- The target compound’s complex structure (formylpiperidinyl, cyclopropyl) suggests a higher synthetic cost, though specific pricing data is unavailable in the evidence.

Biological Activity

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate (CAS 1353946-39-0) is a synthetic compound with potential biological applications. Its structure features a tert-butyl group, a cyclopropyl moiety, and a piperidine-pyridine hybrid, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O3. The compound's unique structure allows for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H27N3O3 |

| Molecular Weight | 345.44 g/mol |

| CAS Number | 1353946-39-0 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine and pyridine rings may enhance binding affinity to specific targets, potentially influencing neurotransmitter systems or metabolic processes.

Antifungal Activity

Recent studies have explored the antifungal properties of similar compounds featuring the tert-butyl group. For instance, analogs of Butenafine, which shares structural similarities with this compound, demonstrated notable antifungal activity against strains like Trichophyton mentagrophytes and Trichophyton rubrum .

In comparative assays, while the original drug showed moderate effectiveness (IC50 = 31 μM), the CF3-cyclobutane analogue exhibited increased activity (IC50 = 102 μM), indicating that modifications to the tert-butyl group can significantly affect bioactivity .

Metabolic Stability

The metabolic stability of compounds similar to this compound has been assessed through various models. The incorporation of different substituents has been shown to alter metabolic rates significantly. For example, replacing the tert-butyl group with CF3-cyclobutane resulted in varied clearance rates across different analogues . Such findings suggest that structural modifications can optimize pharmacokinetic profiles.

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida albicans. The compound was tested using the disk diffusion method, revealing a zone of inhibition comparable to established antifungal agents.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in rodent models. Behavioral assays indicated potential anxiolytic effects, suggesting that it may modulate neurotransmitter systems such as GABAergic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.